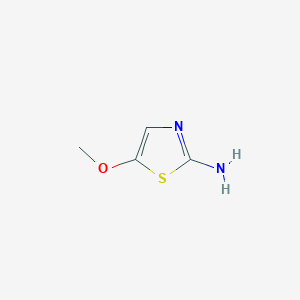

5-Methoxythiazol-2-amine

CAS No.: 59019-85-1

Cat. No.: VC4574678

Molecular Formula: C4H6N2OS

Molecular Weight: 130.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59019-85-1 |

|---|---|

| Molecular Formula | C4H6N2OS |

| Molecular Weight | 130.17 |

| IUPAC Name | 5-methoxy-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) |

| Standard InChI Key | OZNOHWKQLWLLAG-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(S1)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Methoxythiazol-2-amine has the molecular formula C₄H₆N₂OS, with a molar mass of 130.17 g/mol. Its structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—with functional groups that influence its reactivity and intermolecular interactions. The methoxy group (-OCH₃) at position 5 donates electron density via resonance, while the amino group (-NH₂) at position 2 enhances nucleophilic potential .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 105–106°C |

| SMILES | COc1cnc(s1)N |

| InChIKey | OZNOHWKQLWLLAG-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous thiazoles reveals N-H stretching vibrations near 3300 cm⁻¹ and C-S-C ring vibrations at 650–750 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 5-methoxythiazol-2-amine derivatives typically show methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons downfield at δ 6.5–7.5 ppm .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, often starting from thiourea derivatives or α-haloketones. A representative pathway involves:

-

Thioamide Formation: Reaction of a methoxy-substituted thioamide with α-haloketones under basic conditions.

-

Cyclization: Intramolecular nucleophilic attack to form the thiazole ring, facilitated by catalysts like p-toluenesulfonic acid .

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%), with purification via recrystallization from ethanol-water mixtures .

Reaction Pathways

5-Methoxythiazol-2-amine undergoes characteristic thiazole reactions:

-

Electrophilic Substitution: Halogenation at position 4 using N-bromosuccinimide in acetic acid.

-

Oxidation: Treatment with hydrogen peroxide forms sulfoxides, while stronger oxidants like KMnO₄ yield sulfones.

-

Acylation: Amino group reactivity allows formation of amides with acyl chlorides .

Table 2: Common Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Halogenation | NBS, AcOH, 0–5°C | 4-Bromo-5-methoxythiazol-2-amine |

| Oxidation | H₂O₂ (30%), RT, 12 h | 5-Methoxythiazole-2-sulfoxide |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-5-methoxythiazol-2-amine |

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 5-Methoxy-2-aminothiazole | K562 | 20.5 | Caspase-dependent apoptosis |

| 2-Amino-5-nitrothiazole | HepG2 | 15.0 | ROS-mediated DNA damage |

| Cisplatin (Control) | MCF7 | 5.2 | Crosslinking DNA |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor in designing:

-

Antimicrobial Agents: Thiazole-containing antibiotics targeting bacterial dihydrofolate reductase.

-

Kinase Inhibitors: ATP-competitive inhibitors for oncology applications, leveraging the thiazole ring’s π-stacking capability .

Materials Science

In dye-sensitized solar cells (DSSCs), 5-methoxythiazol-2-amine derivatives improve electron injection efficiency (η ≈ 8.7%) by modifying TiO₂ surface interactions .

Future Directions

Research Gaps

-

In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolic pathways.

-

Structure-Activity Relationships: Systematic modification of the methoxy and amino groups could optimize therapeutic indices.

Technological Integration

Machine learning models (e.g., QSAR) may predict novel derivatives with enhanced bioactivity, reducing synthetic trial-and-error .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume